molecular formula C22H22N2O4S B11365920 ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11365920
M. Wt: 410.5 g/mol
InChI Key: SLHZWSHMBAXESS-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a thiophene ring, which is a five-membered ring containing a sulfur atom.

Preparation Methods

The synthesis of ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the Gewald reaction, which is a multi-component reaction that forms thiophene derivatives. The reaction typically involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur in the presence of a base . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of high-pressure reactors and continuous flow systems.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxazole ring to an amine.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like bromine. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar compounds include other thiophene derivatives such as:

These compounds share the thiophene ring structure but differ in their substituents, which can significantly impact their chemical properties and biological activities

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

ethyl 2-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H22N2O4S/c1-4-27-22(26)19-15-6-5-7-18(15)29-21(19)23-20(25)16-11-17(28-24-16)14-9-8-12(2)13(3)10-14/h8-11H,4-7H2,1-3H3,(H,23,25)

InChI Key

SLHZWSHMBAXESS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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